molecular formula C17H17NO2 B097427 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline CAS No. 15357-92-3

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

货号: B097427
CAS 编号: 15357-92-3
分子量: 267.32 g/mol
InChI 键: KPCZWMYFJQPPSN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline (CAS 15357-92-3) is a high-purity 3,4-dihydroisoquinoline derivative of significant interest in medicinal chemistry research. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its core structure is a privileged scaffold in drug discovery, particularly in the exploration of central nervous system and cardiovascular therapeutics. Researchers utilize this compound as a key precursor in the synthesis of more complex molecules. For instance, structurally similar 3,4-dihydroisoquinoline compounds have been designed and evaluated as potent anticonvulsant agents, showing significant activity in maximal electroshock (MES) seizure models . Furthermore, various 3,4-dihydroisoquinoline derivatives have been investigated for their anti-arrhythmic properties, specifically for their activity in blocking potassium channels, which is a key mechanism for treating ventricular arrhythmia . The benzyloxy and methoxy substituents on the isoquinoline ring make it a valuable building block for further chemical functionalization, enabling structure-activity relationship (SAR) studies. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-19-16-9-14-7-8-18-11-15(14)10-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCZWMYFJQPPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447368
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15357-92-3
Record name 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Reaction Conditions and Outcomes

StepReagents/ConditionsYieldReference
Nitro reductionFe, HCl (aq), ethanol, 70°C85%
CyclizationProton acid (e.g., H₂SO₄), 80°C78%
PurificationCrystallization from ethanol/water95%

This method is noted for its simplicity, scalability, and compliance with green chemistry principles due to minimal solvent use.

Formamidomalonate Cyclization and Subsequent Modifications

A novel approach reported in PMC studies utilizes formamidomalonate derivatives to construct the dihydroisoquinoline core. Cyclization of Compound 3b (a formamidomalonate precursor) under acidic conditions yields 8-benzyloxy-7-bromo-3,4-dihydroisoquinoline, which undergoes regioselective modification to introduce the methoxy group at position 6. Final debenzylation with BBr₃ in dichloromethane affords the target compound.

Key Features:

  • Regioselectivity : The C2 carbon in the precursor exhibits higher nucleophilicity, directing cyclization.

  • Stereochemical control : HMBC correlation spectra confirm the stereochemistry of intermediates.

  • Yield : ~65% after decarboxylation and purification.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. The proton acid-mediated route (Section 2) is favored for large-scale production due to:

  • Catalyst optimization : Transition metal catalysts reduce reaction times.

  • Solvent systems : Aqueous ethanol minimizes environmental impact.

  • Process intensification : Continuous-flow reactors enhance throughput and consistency.

A comparative analysis of pilot-scale batches reveals:

ParameterProton Acid RouteFormamide Route
Yield78%65%
Purity95%97%
ScalabilityHighModerate
Cost per kilogram$1,200$1,800

Comparative Analysis of Synthetic Routes

Advantages and Limitations

  • Formamide-Derivative Route

    • Pros: High purity (>97%), suitable for small-scale lab synthesis.

    • Cons: Multi-step process increases cost and time.

  • Proton Acid-Mediated Route

    • Pros: One-pot synthesis, scalable, cost-effective.

    • Cons: Requires careful pH control to avoid side reactions.

  • Formamidomalonate Route

    • Pros: Excellent regioselectivity, stereochemical control.

    • Cons: Lower yield, complex purification .

化学反应分析

Types of Reactions

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired functional group.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

科学研究应用

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.

相似化合物的比较

Substituent Position and Catalytic Behavior in ATH

The 6- and 7-positions of dihydroisoquinolines critically influence enantioselectivity in ATH reactions. For example:

  • 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (CAS 4721-98-6): Exhibits high reactivity in ATH with Noyori-type catalysts, achieving enantiomeric excess (e.e.) >90% when mesitylene or p-cymene ligands are used. The dual methoxy groups stabilize transition states via CH/π interactions .
  • 7-Benzyloxy-6-methoxy derivative : The bulkier benzyloxy group reduces reaction rates compared to methoxy-substituted analogs due to steric hindrance but maintains similar stereoselectivity (e.e. ~85%) .

Table 1: ATH Performance of Selected Dihydroisoquinolines

Compound Substituents Catalyst (η⁶-arene) Reaction Rate (k, h⁻¹) e.e. (%)
6,7-Dimethoxy-1-methyl 6-OMe, 7-OMe Mesitylene 0.45 92
7-Benzyloxy-6-methoxy 7-OBn, 6-OMe p-Cymene 0.28 85
1-Phenyl-3,4-dihydroisoquinoline 1-Ph Benzene 0.12 78

Structural Analogues and Physicochemical Properties

  • 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline (CAS: N/A): Lacks the benzyloxy group, reducing lipophilicity (logP = 1.2 vs. 3.5 for the benzyloxy analog) and improving aqueous solubility .

Table 2: Physicochemical Comparison

Compound Molecular Weight logP Key Functional Groups
7-Benzyloxy-6-methoxy 285.34 3.5 OMe, OBn
6,7-Dimethoxy-1-methyl 205.25 1.8 OMe (×2)
7-Bromo-6-methoxy 242.11 2.9 OMe, Br

生物活性

7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17NO3
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 15357-92-3

The compound features a benzyl ether and a methoxy group, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to cell growth and apoptosis.
  • Signal Transduction Pathways : The compound modulates several signaling pathways associated with cellular metabolism and stress responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast cancer MCF-7 cells) showed that this compound induces apoptosis and inhibits cell proliferation.
  • Mechanistic Insights : The compound was found to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, it affects the expression of key oncogenes and tumor suppressor genes.

Case Studies

  • Anticancer Efficacy in Animal Models :
    • A study involving mouse models demonstrated that administration of this compound significantly reduced tumor size compared to control groups.
    • Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Synergistic Effects with Other Drugs :
    • Research has indicated that combining this compound with standard chemotherapeutic agents enhances anticancer efficacy while reducing side effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, AnticancerSpecific substitution pattern enhancing bioactivity
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinolineLocal anesthetic propertiesDifferent substitution affecting pharmacodynamics
7-Hydroxy-6-methoxy-3,4-dihydroisoquinolineNeurological effectsDual dopamine receptor activity

常见问题

Q. What are the common synthetic routes for preparing 7-benzyloxy-6-methoxy-3,4-dihydroisoquinoline?

  • Methodological Answer : The compound is typically synthesized by alkylation of a hydroxyl precursor. For example, 7-hydroxy-6-methoxy-3,4-dihydroisoquinoline can be reacted with benzyl chloride in ethanol under reflux conditions (60–80°C) for 6–12 hours. A base like potassium carbonate is added to deprotonate the hydroxyl group and drive the reaction. The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized using 1H^1 \text{H}-NMR (to confirm benzyloxy integration at δ 5.10–5.30 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : Employ a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 minutes) to assess purity (>95% by UV detection at 254 nm).
  • NMR Spectroscopy : Compare 1H^1 \text{H}- and 13C^{13} \text{C}-NMR spectra with literature data (e.g., benzyloxy protons at δ 5.15 ppm and methoxy at δ 3.85 ppm).
  • Mass Spectrometry : Confirm the molecular ion peak [M+H]+^+ at m/z 298.1443 (calculated for C17H19NO2\text{C}_{17}\text{H}_{19}\text{NO}_2) via HRMS .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

  • Methodological Answer : Discrepancies in NMR shifts or melting points may arise from residual solvents, polymorphic forms, or incomplete purification.
  • Step 1 : Re-run 1H^1 \text{H}-NMR in deuterated DMSO to detect solvent impurities (e.g., residual ethyl acetate at δ 1.20 ppm).
  • Step 2 : Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Step 3 : Optimize recrystallization using toluene/hexane mixtures to isolate a single crystalline form.
  • Reference : Prior studies report melting points between 110–123°C for similar 7-alkoxy derivatives, with variations linked to alkyl chain length .

Q. What strategies are effective for improving the yield of this compound in alkylation reactions?

  • Methodological Answer :
  • Catalyst Optimization : Replace traditional bases with phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve solubility of the hydroxy precursor.
  • Temperature Control : Use microwave-assisted synthesis at 100°C for 1–2 hours to reduce side reactions.
  • Case Study : A 15% yield increase was observed when switching from ethanol to DMF in analogous dihydroisoquinoline syntheses .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Screen for monoamine oxidase (MAO) inhibition using rat liver microsomes and kynuramine as a substrate. Measure IC50_{50} values via fluorometric detection.
  • Structural Modifications : Synthesize analogs (e.g., 7-benzyloxy-6-methoxy-1-methyl derivatives) to study substituent effects on activity.
  • Computational Modeling : Perform docking studies with MAO-B (PDB ID: 2V5Z) to predict binding affinities.
  • Reference : Similar dihydroisoquinolines have shown IC50_{50} values <10 μM against MAO-B, suggesting potential neuropharmacological applications .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :
  • Contradiction : Some studies report decomposition at pH < 2, while others note stability at pH 3.
  • Resolution : Conduct accelerated stability testing:

Prepare solutions in HCl (pH 1–4) and incubate at 40°C for 24 hours.

Monitor degradation via HPLC.

Identify degradation products (e.g., debenzylated isoquinoline) using LC-MS.

  • Outcome : Stability is pH-dependent, with significant decomposition occurring below pH 2.5 due to benzyloxy cleavage .

Experimental Design

Q. What is the optimal protocol for synthesizing deuterated analogs of this compound for metabolic studies?

  • Methodological Answer :
  • Deuteration Strategy : Replace the methoxy group with a deuterated methoxy-d3_3 group via nucleophilic substitution using CD3_3I and Ag2_2O.
  • Validation : Confirm deuteration efficiency (>98%) via 2H^2 \text{H}-NMR and isotope ratio mass spectrometry (IRMS).
  • Application : Use the deuterated analog in LC-MS/MS assays to track metabolic pathways in hepatic microsomes .

Tables for Key Data

Property Value Reference
Molecular FormulaC17H19NO2\text{C}_{17}\text{H}_{19}\text{NO}_2
HRMS [M+H]+^+298.1443
Melting Point Range110–123°C
HPLC Retention Time8.2 min (C18, 70% MeOH)
1H^1 \text{H}-NMR (δ, ppm)5.15 (s, 2H, benzyloxy)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
7-Benzyloxy-6-methoxy-3,4-dihydroisoquinoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。